5-Methyl-6-phenoxynicotinaldehyde: Physicochemical Profiling, Synthetic Methodologies, and Application in Drug Discovery
5-Methyl-6-phenoxynicotinaldehyde: Physicochemical Profiling, Synthetic Methodologies, and Application in Drug Discovery
Executive Summary
In modern medicinal chemistry, the rapid assembly of complex pharmacophores relies heavily on versatile, multi-functional building blocks. 5-Methyl-6-phenoxynicotinaldehyde (CAS: 1355216-47-5) is a highly valuable heterocyclic intermediate that provides a unique combination of structural features: a rigid pyridine core, a lipophilic phenoxy ether, a sterically tuning methyl group, and a highly reactive formyl handle[1]. This whitepaper provides an in-depth technical analysis of its physicochemical properties, mechanistic reactivity, and validated synthetic protocols, designed specifically for researchers and application scientists in drug development.
Physicochemical Profiling & Structural Causality
Understanding the physicochemical properties of a building block is critical for predicting its behavior in both synthetic workflows and biological systems. The data summarized below highlights the compound's drug-like characteristics.
Quantitative Data Summary
| Property | Value | Causality & Practical Implication |
| CAS Number | 1355216-47-5 | Unique identifier for procurement and database indexing. |
| Molecular Formula | C13H11NO2 | Defines the exact atomic composition. |
| Molecular Weight | 213.23 g/mol | Low MW allows for downstream additions without violating Lipinski’s Rule of 5. |
| SMILES | CC1=CC(=CN=C1OC2=CC=CC=C2)C=O | Useful for in silico docking and cheminformatics modeling. |
| Topological Polar Surface Area (TPSA) | ~39.2 Ų | Low TPSA suggests excellent membrane permeability; ideal for CNS-targeted or intracellular targets. |
| Hydrogen Bond Donors (HBD) | 0 | Enhances lipophilicity and passive diffusion capabilities. |
| Hydrogen Bond Acceptors (HBA) | 3 (N, O, O) | Provides sufficient polarity for aqueous solubility tuning and target-protein interactions. |
Mechanistic Reactivity
The reactivity of 5-Methyl-6-phenoxynicotinaldehyde is governed by the electronic "push-pull" dynamics of its substituents[2].
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The Aldehyde (C3): Acts as a potent electrophile. The electron-withdrawing nature of the pyridine nitrogen further depletes electron density at the C3 position, making the formyl group highly susceptible to nucleophilic attack (e.g., in reductive aminations).
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The Phenoxy Group (C6): While generally stable under basic conditions, the phenoxy ether increases the overall lipophilicity (LogP) of the scaffold. It can be selectively cleaved under strong Lewis acid conditions (e.g., BBr3) if a 2-pyridone derivative is required downstream.
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The Methyl Group (C5): Provides critical steric bulk. This steric hindrance often forces the adjacent phenoxy ring out of coplanarity with the pyridine system, a conformational restriction frequently exploited to optimize binding affinities within tight enzymatic pockets.
Synthetic Methodology: Nucleophilic Aromatic Substitution (SNAr)
The most robust and scalable route to synthesize 5-Methyl-6-phenoxynicotinaldehyde is via a Nucleophilic Aromatic Substitution (SNAr) using 6-chloro-5-methylnicotinaldehyde and phenol.
Experimental Protocol (Self-Validating System)
This protocol is designed not just as a sequence of steps, but as a self-validating chemical system where each choice is driven by mechanistic causality.
Step 1: In Situ Deprotonation
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Action: Suspend phenol (1.1 equiv) and anhydrous K2CO3 (2.0 equiv) in anhydrous Dimethylformamide (DMF). Stir at room temperature for 30 minutes.
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Causality: K2CO3 (conjugate acid pKa ~10.3) is specifically chosen because it is perfectly matched to deprotonate phenol (pKa ~10) without being strong enough to induce unwanted side reactions (such as Cannizzaro-type disproportionation or solvent degradation) that stronger bases like NaH might trigger.
Step 2: Nucleophilic Attack & Meisenheimer Complex Formation
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Action: Add 6-chloro-5-methylnicotinaldehyde (1.0 equiv) to the mixture. Elevate the temperature to 80°C and stir for 4-6 hours.
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Causality: The C6 position of the pyridine ring is highly activated for SNAr. The ortho-nitrogen and the para-aldehyde both act as electron-withdrawing groups (EWGs), stabilizing the anionic Meisenheimer transition state via resonance. Heating to 80°C provides the necessary activation energy to temporarily disrupt the aromaticity of the pyridine ring.
Step 3: Analytical Validation
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Action: Monitor the reaction via LC-MS or TLC (Hexanes:EtOAc 3:1).
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Validation: The system validates itself when the starting material peak (showing a distinct M/M+2 isotopic pattern due to chlorine) completely disappears, replaced by a more lipophilic product peak at m/z 214 [M+H]+.
Step 4: Workup and Solvent Partitioning
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Action: Cool the mixture to room temperature, quench with ice water, and extract with Ethyl Acetate (EtOAc). Wash the organic layer sequentially with water (2x) and saturated brine (3x).
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Causality: DMF is a high-boiling, water-miscible solvent that is notoriously difficult to remove via evaporation. The rigorous brine washes are physically necessary to partition the DMF into the aqueous phase, preventing solvent contamination during downstream concentration and purification.
Figure 1: Nucleophilic Aromatic Substitution (SNAr) workflow for synthesizing the target compound.
Downstream Applications in Medicinal Chemistry
The true value of 5-Methyl-6-phenoxynicotinaldehyde lies in its formyl group, which serves as a versatile branching point for library generation in drug discovery[3].
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Reductive Amination: Reaction with various primary or secondary amines in the presence of NaBH(OAc)3 yields basic amine libraries. The mild reducing agent ensures the aldehyde is converted to an iminium ion and subsequently reduced without cleaving the phenoxy ether.
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Wittig Olefination: Treatment with phosphonium ylides generates alkene derivatives, allowing for the extension of the carbon framework to probe deeper hydrophobic pockets in target proteins.
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Pinnick Oxidation: Mild oxidation using NaClO2 converts the aldehyde to the corresponding nicotinic acid, which can then undergo standard amide coupling (e.g., HATU/DIPEA) to form stable amide bonds.
Figure 2: Divergent synthetic applications of the aldehyde functional group in drug discovery.
Analytical Validation & Handling
To ensure the integrity of 5-Methyl-6-phenoxynicotinaldehyde during storage and use, strict handling protocols must be observed:
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Storage: The compound should be stored under an inert atmosphere (Argon or Nitrogen) at 2-8°C. Aldehydes are prone to auto-oxidation into carboxylic acids upon prolonged exposure to atmospheric oxygen.
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NMR Validation: In 1H NMR ( CDCl3 ), the aldehyde proton typically appears as a sharp singlet far downfield (~9.9 - 10.1 ppm). The pyridine C4 proton will appear as a distinct singlet (~8.0 - 8.2 ppm), while the phenoxy protons will present as a multiplet (~7.1 - 7.5 ppm). The C5 methyl group will appear as a sharp singlet (~2.3 - 2.5 ppm).
References
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Title : 5-METHYL-6-PHENOXYNICOTINALDEHYDE CAS:1355216-47-5 Source : chembuyersguide.com URL :[Link]
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Title : 5-Methyl-6-phenoxy-3-pyridinecarboxaldehyde oxime (PubChem CID 102544603) Source : nih.gov URL :[Link][4]
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Title : CAS No. 340968-32-3 | Chemsrc (Database Indexing 1355216-47-5) Source : chemsrc.com URL :[Link][3]
Sources
- 1. CAS:1607436-59-8, 5-ACetyl-2-(2,4-di-tert-butylphenoxy) pyridine-毕得医药 [bidepharm.com]
- 2. 124769-08-0|2,5,6-Trimethoxynicotinaldehyde|BLD Pharm [bldpharm.com]
- 3. CAS No. 340968-32-3 | Chemsrc [chemsrc.com]
- 4. 5-Methyl-6-phenoxy-3-pyridinecarboxaldehyde oxime | C13H12N2O2 | CID 102544603 - PubChem [pubchem.ncbi.nlm.nih.gov]
